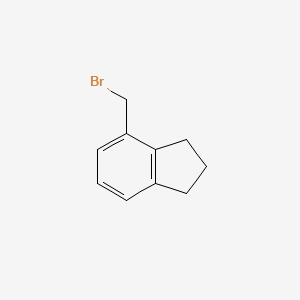

![molecular formula C17H11F3N2OS3 B2514426 S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate CAS No. 339019-95-3](/img/structure/B2514426.png)

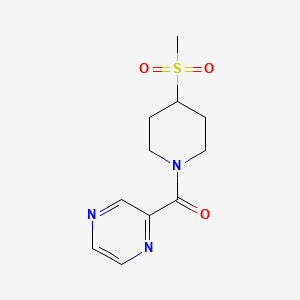

S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects .

Synthesis Analysis

Benzothiazoles can be synthesized through various methods. A common method involves the condensation of 2-aminothiophenol with aldehydes in the presence of a catalyst .Molecular Structure Analysis

The benzothiazole structure consists of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary widely depending on their specific structure. Some general properties include good stability and solubility in organic solvents .Applications De Recherche Scientifique

Chemical Structure and Conformation

A study by Lindgren et al. (2013) examined the structures of hydrazones derived from 1,3-benzothiazole, revealing insights into their conformation and intermolecular hydrogen bonding. These findings contribute to understanding the structural diversity and potential reactivity of benzothiazole derivatives, which may be relevant to the chemical properties and applications of the compound (Lindgren et al., 2013).

Antimicrobial Applications

Alsarahni et al. (2017) synthesized amino acetylenic and thiocarbonate derivatives of 2-mercapto-1,3-benzothiazole, demonstrating potential antimicrobial activities. These derivatives, including S-1,3-benzothiazol-2-yl-O-alkyl carbonothioate compounds, showed high activity against Pseudomonas aeruginosa and Candida albicans, suggesting that similar compounds could have significant antimicrobial properties (Alsarahni et al., 2017).

Synthesis and Structural Elucidation

Velikorodov et al. (2011) focused on the synthesis of 1,3-benzothiazol-2(3H)-one and its derivatives, providing a foundation for creating a range of chemically modified benzothiazoles. This research indicates the versatility of benzothiazole as a core structure for synthesizing new compounds with potentially varied applications, including those related to S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate (Velikorodov et al., 2011).

Biological and Pharmacological Screening

Patel and Agravat (2013) synthesized new 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles, evaluating their antimicrobial and antimycobacterial activities. Although not directly related to the exact compound , this research demonstrates the potential for benzothiazole derivatives to serve as bases for developing therapeutic agents (Patel, A. C. Purohit, et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

S-(1,3-benzothiazol-2-yl) 2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carbothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2OS3/c18-11(14(19)20)7-9-24-15-10(4-3-8-21-15)16(23)26-17-22-12-5-1-2-6-13(12)25-17/h1-6,8H,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMZHUZMEHGSEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC(=O)C3=C(N=CC=C3)SCCC(=C(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2514349.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)

![1-Benzofuran-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2514359.png)

![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride](/img/no-structure.png)

![[[4-(Difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate](/img/structure/B2514361.png)

![Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2514362.png)

![3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2514365.png)